molecular formula C6H8O B6274721 rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one CAS No. 1807941-54-3

rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one

Cat. No.: B6274721
CAS No.: 1807941-54-3
M. Wt: 96.1
InChI Key:
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Description

“rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one” is a chemical compound with a molecular weight of 98.1 . It is also known by its IUPAC name, (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one . It is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of “this compound” has been discussed in a video . The video details the mechanism for the synthesis of this compound from Meldrum’s acid and ®-epichlorohydrin in the presence of sodium ethoxide in ethanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 98.1 . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the searched resources.

Safety and Hazards

The safety information available indicates that “rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one” is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include measures to prevent exposure and instructions for handling exposure .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one can be achieved through a Diels-Alder reaction followed by a series of reduction and oxidation reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hypochlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in acetic acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride to form the corresponding diol.", "Step 3: The diol is oxidized with sodium hypochlorite to form the ketone.", "Step 4: The ketone is reduced with sodium borohydride to form the racemic mixture of the desired product.", "Step 5: The racemic mixture is separated into its enantiomers using a chiral stationary phase column.", "Step 6: The desired enantiomer is treated with sodium bisulfite to form the corresponding sulfonate salt.", "Step 7: The sulfonate salt is treated with sodium hydroxide to form the free base.", "Step 8: The free base is treated with hydrochloric acid to form the hydrochloride salt of rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one." ] }

1807941-54-3

Molecular Formula

C6H8O

Molecular Weight

96.1

Purity

95

Origin of Product

United States

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